N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide
Description
N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a cyclopropane carboxamide group. The presence of a fluorine atom adds to its chemical stability and reactivity.
Properties
IUPAC Name |
N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-2-3-17(4-5-17)16(22)20-12-13-10-14(18)15(19-11-13)21-6-8-23-9-7-21/h10-11H,2-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPJXPYUNZOXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)C(=O)NCC2=CC(=C(N=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including the formation of intermediates such as 6-morpholin-4-ylpyridin-3-amine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Formation of the Cyclopropane Carboxamide Group: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling Reactions: The final step involves coupling the pyridine and cyclopropane intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
N-[(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
N-[(5-chloro-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and stability.
N-[(5-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Contains a methyl group, which affects its chemical properties and biological activity.
N-[(5-bromo-6-morpholin-4-ylpyridin-3-yl)methyl]-1-propylcyclopropane-1-carboxamide: Bromine substitution results in different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
